Enantioselective Cellular Biotransformation: Nicotiana tabacum Cells Discriminate p-Menthan-2-ol Enantiomers
In a direct head-to-head study, cultured cells of Nicotiana tabacum were shown to discriminate between the enantiomers of p-menthan-2-ol, enantioselectively oxidizing the (1R)-configured alcohols (including neocarvomenthol) to the corresponding ketones, while leaving the (1S)-enantiomers largely unreacted [1]. This stereospecific metabolic discrimination provides a foundational rationale for selecting (1R)-(+)-neocarvomenthol when oxidative stability or predictable metabolic fate is required.
| Evidence Dimension | Enantioselective oxidation by cultured plant cells |
|---|---|
| Target Compound Data | (1R)-(+)-Neocarvomenthol: enantioselectively oxidized to the corresponding ketone by N. tabacum cells |
| Comparator Or Baseline | (1S)-p-Menthan-2-ol enantiomers: largely unreacted under identical conditions |
| Quantified Difference | Qualitative discrimination observed; quantitative conversion rates not reported in the abstract |
| Conditions | Cultured cells of Nicotiana tabacum, p-menthane and bicycloheptane derivatives |
Why This Matters
Demonstrates a chiral-specific metabolic fate, making (1R)-(+)-neocarvomenthol the preferred choice for studies where predictable oxidative metabolism or avoidance of unwanted ketone byproducts is critical.
- [1] Hamada, H. Enantioselectivity in the biotransformation of mono- and bicyclic monoterpenoids with the cultured cells of Nicotiana tabacum. Bulletin of the Chemical Society of Japan, 61(3), 869-878 (1988). View Source
